molecular formula C12H21NO2Si B13898536 Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate

Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate

Cat. No.: B13898536
M. Wt: 239.39 g/mol
InChI Key: FSOOKKHLCZDGTC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This multicomponent coupling reaction yields substituted piperidines in moderate to good yields . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO2Si

Molecular Weight

239.39 g/mol

IUPAC Name

methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate

InChI

InChI=1S/C12H21NO2Si/c1-15-12(14)10-5-6-11(13-9-10)7-8-16(2,3)4/h10-11,13H,5-6,9H2,1-4H3

InChI Key

FSOOKKHLCZDGTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(NC1)C#C[Si](C)(C)C

Origin of Product

United States

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